The compound 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has the molecular formula and a molecular weight of approximately 470.5 g/mol. This compound is characterized by a complex structure that includes a chromenone core, which is a common scaffold in various bioactive compounds. The presence of multiple functional groups, including hydroxyl and methoxy groups, contributes to its potential biological activity and reactivity in
There is no current information available on the mechanism of action of this compound.
Without specific research on this molecule, it's impossible to determine its safety profile regarding toxicity, flammability, or reactivity.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Preliminary studies suggest that compounds similar to 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exhibit various biological activities, including:
Further pharmacological studies are needed to elucidate the specific biological effects of this compound.
The synthesis of 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step procedures that may include:
Specific protocols for synthesis would depend on the desired yield and purity requirements.
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how this compound interacts with biological systems:
Several compounds share structural similarities with 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxyflavone | Hydroxyflavone core | Antioxidant, anti-inflammatory |
| Calycosin | Methoxy group on chromenone | Estrogenic activity |
| Ononin | Glucoside derivative | Antioxidant properties |
The uniqueness of 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one lies in its specific combination of diazatricyclo structure and multiple functional groups that may enhance its biological interactions compared to these similar compounds.